REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][c:4](-[c:8]2[c:9]([C:14](=[O:15])[OH:16])[cH:10][cH:11][cH:12][cH:13]2)[cH:5][cH:6][cH:7]1.[Cl:21][Sn:22]([Cl:23])([Cl:24])[Cl:25].[Cl:31][CH2:32][Cl:33].[Na+:30].[O-:26][C:27]([OH:28])=[O:29].[S:17]([Cl:18])([Cl:19])=[O:20]>>[CH3:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)-[c:8]1[c:9]([cH:10][cH:11][cH:12][cH:13]1)[C:14]2=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(-c2ccccc2C(=O)O)c1
|
Name
|
Cl[Sn](Cl)(Cl)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc2c1C(=O)c1ccccc1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |